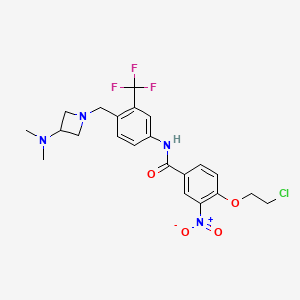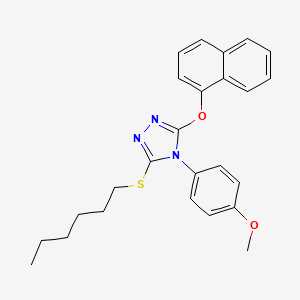
3-Hexylsulfanyl-4-(4-methoxyphenyl)-5-naphthalen-1-yloxy-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hexylsulfanyl-4-(4-methoxyphenyl)-5-naphthalen-1-yloxy-1,2,4-triazole is a complex organic compound that belongs to the class of 1,2,4-triazoles These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science
Preparation Methods
The synthesis of 3-Hexylsulfanyl-4-(4-methoxyphenyl)-5-naphthalen-1-yloxy-1,2,4-triazole typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the formation of the triazole ring, followed by the introduction of the hexylsulfanyl, methoxyphenyl, and naphthalen-1-yloxy groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
3-Hexylsulfanyl-4-(4-methoxyphenyl)-5-naphthalen-1-yloxy-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Hexylsulfanyl-4-(4-methoxyphenyl)-5-naphthalen-1-yloxy-1,2,4-triazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties, making it a subject of interest in drug discovery and development.
Medicine: Its unique structure allows it to interact with various biological targets, potentially leading to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 3-Hexylsulfanyl-4-(4-methoxyphenyl)-5-naphthalen-1-yloxy-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-Hexylsulfanyl-4-(4-methoxyphenyl)-5-naphthalen-1-yloxy-1,2,4-triazole can be compared with other similar compounds, such as:
3-Hexylsulfanyl-4-(4-methoxyphenyl)-5-(1-naphthyloxy)-1,2,4-triazole: This compound has a similar structure but may exhibit different chemical and biological properties due to variations in the substituent groups.
3-Hexylsulfanyl-4-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazole: The presence of additional methoxy groups can influence the compound’s reactivity and biological activity.
3-Hexylsulfanyl-4-(4-methoxyphenyl)-5-(2,4-dichlorophenyl)-1,2,4-triazole:
These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.
Properties
Molecular Formula |
C25H27N3O2S |
|---|---|
Molecular Weight |
433.6 g/mol |
IUPAC Name |
3-hexylsulfanyl-4-(4-methoxyphenyl)-5-naphthalen-1-yloxy-1,2,4-triazole |
InChI |
InChI=1S/C25H27N3O2S/c1-3-4-5-8-18-31-25-27-26-24(28(25)20-14-16-21(29-2)17-15-20)30-23-13-9-11-19-10-6-7-12-22(19)23/h6-7,9-17H,3-5,8,18H2,1-2H3 |
InChI Key |
JYAFQVPCZBNNKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCSC1=NN=C(N1C2=CC=C(C=C2)OC)OC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



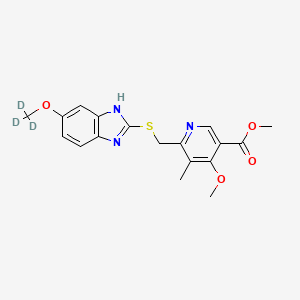

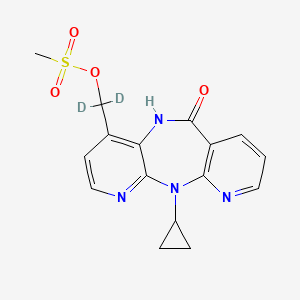
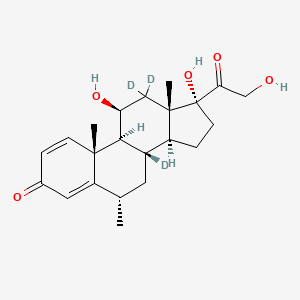
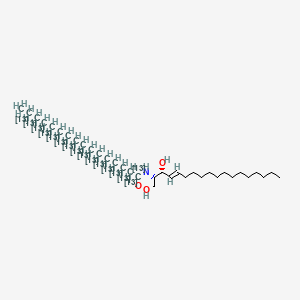
![2-[4-[2-[[1-[2-[[(2S)-1-[[(3S,6S,9R,12S,15S,23S)-9-benzyl-23-carbamoyl-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricos-15-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]piperidin-4-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B15143610.png)
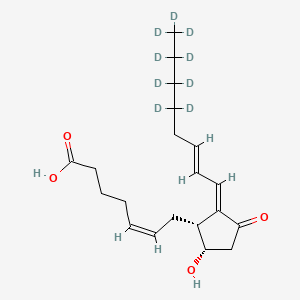
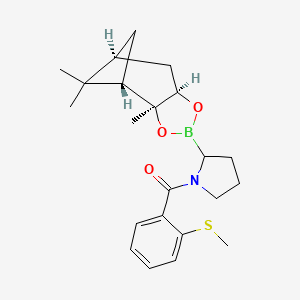

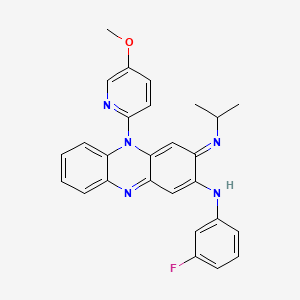
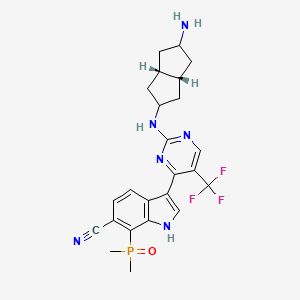
![(2S,4R)-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-propyl-1-(trideuteriomethyl)pyrrolidine-2-carboxamide](/img/structure/B15143663.png)
